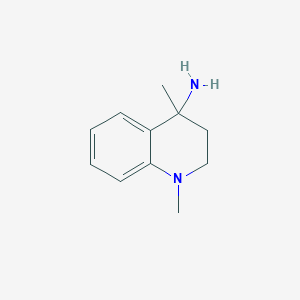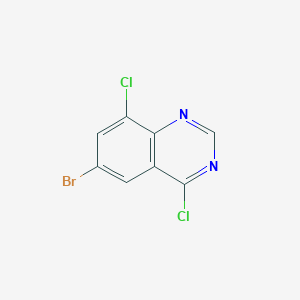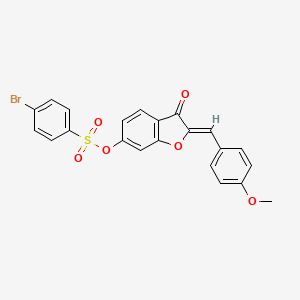
3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiophene Core: Starting from a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions.
Introduction of Chlorine: Chlorination of the benzothiophene core using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the chlorinated benzothiophene with the oxadiazole derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases like cancer or infections.
Industry: As a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzothiophene derivatives can interact with enzymes, receptors, or DNA, modulating their activity. The oxadiazole ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene or zileuton.
Oxadiazole Derivatives: Compounds like oxadiazole-based antifungals or herbicides.
Uniqueness
3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H10ClN3O2S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
3-chloro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-15(13)17(22)19-16-14(20-23-21-16)10-6-2-1-3-7-10/h1-9H,(H,19,21,22) |
InChI Key |
HIPDHQMDPALJRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3-bromophenyl)-4,10-dihydro-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B12213500.png)
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B12213502.png)
![6-Benzyl-7-(4-benzylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/new.no-structure.jpg)
![1-[Cyclohexyl(ethyl)amino]-3-(4-{3-[cyclohexyl(ethyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B12213511.png)
![2-chloro-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12213512.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B12213518.png)

![Acetic acid, 2-[[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B12213526.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12213532.png)
![4-[(4-Hydroxy-2-methyl-6-quinolyl)carbonylamino]benzamide](/img/structure/B12213540.png)


![N-[(2Z)-3-(3-chloro-4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12213562.png)
![Acetic acid, 2-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-](/img/structure/B12213563.png)
